(5E)-5-[4-(pentyloxy)benzylidene]-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
5-(4-(PENTYLOXY)BENZYLIDENE)-2-PH(1,3)THIAZOLO(3,2-B)(1,2,4)TRIAZOL-6(5H)-ONE is a complex organic compound that belongs to the class of thiazolotriazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thiazole ring fused with a triazole ring, which is further substituted with a pentoxybenzylidene group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(PENTYLOXY)BENZYLIDENE)-2-PH(1,3)THIAZOLO(3,2-B)(1,2,4)TRIAZOL-6(5H)-ONE typically involves multi-step reactions. One common method includes the condensation of 4-pentyloxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with α-haloketones under basic conditions to yield the thiazolotriazole core structure. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium acetate or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-(PENTYLOXY)BENZYLIDENE)-2-PH(1,3)THIAZOLO(3,2-B)(1,2,4)TRIAZOL-6(5H)-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, aryl halides, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazolotriazoles, and various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-(4-(PENTYLOXY)BENZYLIDENE)-2-PH(1,3)THIAZOLO(3,2-B)(1,2,4)TRIAZOL-6(5H)-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(4-(PENTYLOXY)BENZYLIDENE)-2-PH(1,3)THIAZOLO(3,2-B)(1,2,4)TRIAZOL-6(5H)-ONE involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites or interfere with cellular processes by interacting with DNA or proteins. The exact pathways and targets depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
Thiazolotriazole derivatives: Compounds with similar core structures but different substituents.
Benzylidene derivatives: Compounds with benzylidene groups attached to different heterocyclic cores.
Pentoxy-substituted compounds: Compounds with pentoxy groups attached to various aromatic or heterocyclic systems.
Uniqueness
5-(4-(PENTYLOXY)BENZYLIDENE)-2-PH(1,3)THIAZOLO(3,2-B)(1,2,4)TRIAZOL-6(5H)-ONE is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H21N3O2S |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
(5E)-5-[(4-pentoxyphenyl)methylidene]-2-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C22H21N3O2S/c1-2-3-7-14-27-18-12-10-16(11-13-18)15-19-21(26)25-22(28-19)23-20(24-25)17-8-5-4-6-9-17/h4-6,8-13,15H,2-3,7,14H2,1H3/b19-15+ |
InChI Key |
BHOCOIFKQLQWJP-XDJHFCHBSA-N |
Isomeric SMILES |
CCCCCOC1=CC=C(C=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=CC=C4)S2 |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=CC=C4)S2 |
Origin of Product |
United States |
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